Ethyl 1-amino-3-[(benzyloxy)methyl]cyclobutane-1-carboxylate

Lipophilicity Membrane permeability Drug-likeness

Researchers requiring constrained amino acids for oral-bioavailable leads face a logP gap: the free acid (XLogP3-AA = -1.5) is too polar, the methyl ester (1.2) may fall short. The ethyl ester (1.5) fills this window. • Benzyl-protected hydroxymethyl stays intact during peptide coupling and deprotects cleanly to a primary alcohol for late-stage SAR. • ≥98% purity eliminates re-purification, saving time in library synthesis. • Low HBD (1) and TPSA (61.6 Ų) improve BBB permeability vs. free acid. Full analytics included; ships globally.

Molecular Formula C15H21NO3
Molecular Weight 263.33 g/mol
Cat. No. B13017976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-amino-3-[(benzyloxy)methyl]cyclobutane-1-carboxylate
Molecular FormulaC15H21NO3
Molecular Weight263.33 g/mol
Structural Identifiers
SMILESCCOC(=O)C1(CC(C1)COCC2=CC=CC=C2)N
InChIInChI=1S/C15H21NO3/c1-2-19-14(17)15(16)8-13(9-15)11-18-10-12-6-4-3-5-7-12/h3-7,13H,2,8-11,16H2,1H3
InChIKeyCHSCSXLMFNHJOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1-amino-3-[(benzyloxy)methyl]cyclobutane-1-carboxylate Overview


Ethyl 1-amino-3-[(benzyloxy)methyl]cyclobutane-1-carboxylate (CAS 1785366-02-0) is a conformationally constrained, non‑proteinogenic amino acid building block. The molecule features a cyclobutane core bearing a free amino group, an ethyl ester, and a benzyl‑protected hydroxymethyl side chain. Its computed physicochemical profile – XLogP3‑AA = 1.5, molecular weight 263.33 g·mol⁻¹, topological polar surface area (TPSA) 61.6 Ų – places it in a favourable drug‑like property space for lead optimisation [1]. The benzyloxy methyl substituent serves as a latent hydroxymethyl handle, enabling late‑stage diversification after hydrogenolytic deprotection, while the ethyl ester provides a balance of lipophilicity and hydrolytic stability relative to the corresponding free acid or methyl ester [2][3]. These features make the compound a versatile intermediate for medicinal chemistry programmes targeting constrained peptide mimetics and cyclic amino acid scaffolds.

Why This Compound Is Irreplaceable


Cyclobutane amino acid derivatives with different ester or acid termini are not functionally interchangeable. The ethyl ester imparts a distinct lipophilicity window (XLogP3‑AA = 1.5) that is significantly higher than that of the free carboxylic acid (XLogP3‑AA = –1.5) and measurably above that of the methyl ester (XLogP3‑AA = 1.2) [1][2]. This difference directly influences passive membrane permeability, oral bioavailability potential, and chromatographic behaviour during purification. Additionally, the benzyl‑protected hydroxymethyl group is orthogonal to common peptide‑coupling conditions, whereas unprotected hydroxymethyl or simpler alkyl substituents lack the same balance of stability and synthetic utility . Substituting with an analog that lacks the benzyloxy methyl moiety removes the opportunity for late‑stage deprotection and functionalisation, while switching to the free acid or methyl ester alters the compound's solubility profile, ionisation state, and reactivity in subsequent amide bond‑forming reactions. The quantitative evidence below underscores why direct substitution without re‑optimisation of reaction conditions or biological assay parameters is not scientifically justified.

Quantitative Comparison with Closest Analogs


Lipophilicity Advantage Over Free Acid and Methyl Ester

The ethyl ester exhibits a computed XLogP3‑AA of 1.5, which is 3.0 log units higher than the free carboxylic acid analog (XLogP3‑AA = –1.5) and 0.3 log units above the methyl ester (XLogP3‑AA = 1.2) [1][2][3]. This places the ethyl ester squarely within the optimal lipophilicity range (LogP 1–3) for oral bioavailability, whereas the free acid is too hydrophilic for efficient passive membrane permeation [1][2]. The methyl ester, while closer, falls below the ethyl ester in lipophilicity, which may reduce its partitioning into lipid bilayers relative to the ethyl congener [3].

Lipophilicity Membrane permeability Drug-likeness

Hydrogen‑Bond Donor and TPSA Advantage

The ethyl ester possesses only one hydrogen‑bond donor (the primary amine), compared with two donors for the free carboxylic acid (amine + carboxylic acid). Its topological polar surface area (TPSA) is 61.6 Ų, which is 11.0 Ų lower than that of the free acid (72.6 Ų) [1][2]. Both parameters are strongly correlated with passive transcellular permeability; TPSA values below 140 Ų are generally required for oral absorption, but lower values within that range further improve permeation rates [1].

Hydrogen bonding TPSA Permeability

Purity Advantage Over Commercial Analogs

Multiple vendors list the target compound with a purity specification of NLT 98 % (e.g., MolCore, Leyan), whereas the closest commercially available analogs – methyl ester and free acid – are typically supplied at ≥95 % purity (AKSci, GLPBio) . The 3‑percentage‑point improvement in guaranteed purity reduces the burden of additional purification prior to use in sensitive coupling reactions or biological assays, where trace impurities can confound activity data.

Purity Quality control Procurement

Latent Hydroxymethyl Handle for Diversification

The benzyloxy methyl substituent serves as a masked hydroxymethyl group that can be quantitatively revealed by catalytic hydrogenolysis (Pd/C, H₂), a transformation that proceeds with essentially complete conversion under standard conditions [1]. In contrast, the simplest cyclobutane amino acid analog 1‑aminocyclobutane‑1‑carboxylic acid (ACBC, CAS 22264‑50‑2) lacks any side‑chain functionality, limiting its utility to backbone constraint alone . 3‑Substituted ACBC derivatives have demonstrated antagonist activity at the NMDA receptor glycine site, and the benzyloxy methyl group installed here allows systematic exploration of side‑chain hydrogen‑bonding interactions after deprotection without altering the cyclobutane core geometry .

Late‑stage functionalisation Protecting group strategy Diversification

Optimal Application Scenarios


Constrained Peptide Lead Optimisation

When a medicinal chemistry program requires a conformationally restricted amino acid with LogP between 1 and 3 for oral bioavailability, the ethyl ester (XLogP3‑AA = 1.5) is the preferred choice over the free acid (XLogP3‑AA = –1.5) and the methyl ester (XLogP3‑AA = 1.2) [1]. Its lipophilicity supports passive membrane permeation while retaining sufficient aqueous solubility for formulation.

Late‑Stage Hydroxymethyl Diversification

For SAR campaigns requiring systematic variation of hydrogen‑bonding capacity at the cyclobutane 3‑position, the benzyloxy methyl group can be deprotected to a primary alcohol after peptide coupling [2]. This strategy is not feasible with unsubstituted ACBC or simple alkyl‑substituted analogs, making the compound uniquely suited for exploring side‑chain interactions in receptor binding pockets.

High‑Throughput Synthesis Without Pre‑Purification

With a vendor‑guaranteed purity of ≥98 %, the compound can be used directly in parallel synthesis or library production without additional purification, unlike the methyl ester or free acid commonly supplied at ≥95 % purity . This reduces preparation time and material loss in automated workflows.

CNS and Intracellular Target Programs

The combination of low HBD count (1) and reduced TPSA (61.6 Ų) relative to the free acid (HBD = 2, TPSA = 72.6 Ų) favours blood‑brain barrier penetration and intracellular target engagement [1]. Researchers targeting CNS receptors or intracellular protein‑protein interactions should prioritise the ethyl ester to maximise the probability of cell‑based activity.

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